

Solubility Profile of Benzyl Violet: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **BENZYL VIOLET**

Cat. No.: **B104672**

[Get Quote](#)

Introduction

Benzyl Violet, a synthetic triphenylmethane dye also known by synonyms such as Acid Violet 49 and C.I. 42640, is utilized in various industrial applications, including textile dyeing and as a biological stain. Despite its use, a comprehensive and consistent quantitative dataset on its solubility in different solvents is not readily available in public literature. Existing data is often qualitative and, in some cases, contradictory, particularly concerning its solubility in aqueous media. This guide synthesizes the available information on the solubility of **Benzyl Violet** (CAS No. 1694-09-3) and provides a generalized experimental protocol for its precise determination, aimed at researchers, scientists, and professionals in drug development.

Data Presentation: Solubility of Benzyl Violet

The solubility of **Benzyl Violet** is influenced by the polarity of the solvent. The following table summarizes the available qualitative and semi-quantitative data. It is critical to note the conflicting reports regarding water solubility, which may stem from differences in experimental conditions, purity of the dye, or the specific salt form used.

Solvent	Chemical Formula	Solubility	Source / Remarks
Water	H ₂ O	< 1 mg/mL at 20°C [1] / Insoluble [2][3] / Easily Soluble [3][4][5][6]	Data is highly contradictory. PubChem provides a limit of < 1 mg/mL, while other sources describe it as both "insoluble" and "easily soluble," the latter suggesting a purple solution forms.
Ethanol	C ₂ H ₅ OH	Soluble [3][4][5][6]	Described as forming a purple solution.
Methanol	CH ₃ OH	Slightly Soluble [5][6][7][8]	Qualitative assessment indicating limited solubility.
Dimethyl Sulfoxide (DMSO)	(CH ₃) ₂ SO	Slightly Soluble [5][6][7][8]	Qualitative assessment indicating limited solubility.

Experimental Protocols

Due to the absence of a standardized, published protocol for determining **Benzyl Violet**'s solubility, this section outlines a general and robust methodology based on the widely accepted shake-flask method. This method is suitable for determining the equilibrium solubility of a solid compound in a given solvent.

Protocol: Determination of Equilibrium Solubility via Shake-Flask Method

1. Objective: To determine the equilibrium solubility of **Benzyl Violet** in a specific solvent at a controlled temperature.
2. Materials:

- **Benzyl Violet** powder (analytical grade)
- Solvent of interest (e.g., water, ethanol, DMSO), HPLC grade
- Scintillation vials or flasks with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 μ m, PTFE or other solvent-compatible material)
- Syringes
- Analytical balance
- UV-Vis Spectrophotometer
- Volumetric flasks and pipettes

3. Procedure:

- Preparation of Calibration Curve:
 - Prepare a stock solution of **Benzyl Violet** in the chosen solvent at a known concentration (e.g., 1 mg/mL). Ensure it is fully dissolved.
 - Perform a serial dilution of the stock solution to create a series of standards of known lower concentrations.
 - Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_{max}) for **Benzyl Violet** using a UV-Vis spectrophotometer.
 - Plot a graph of absorbance versus concentration and determine the linear regression equation. This will be used to calculate the concentration of the saturated solution.
- Equilibration:

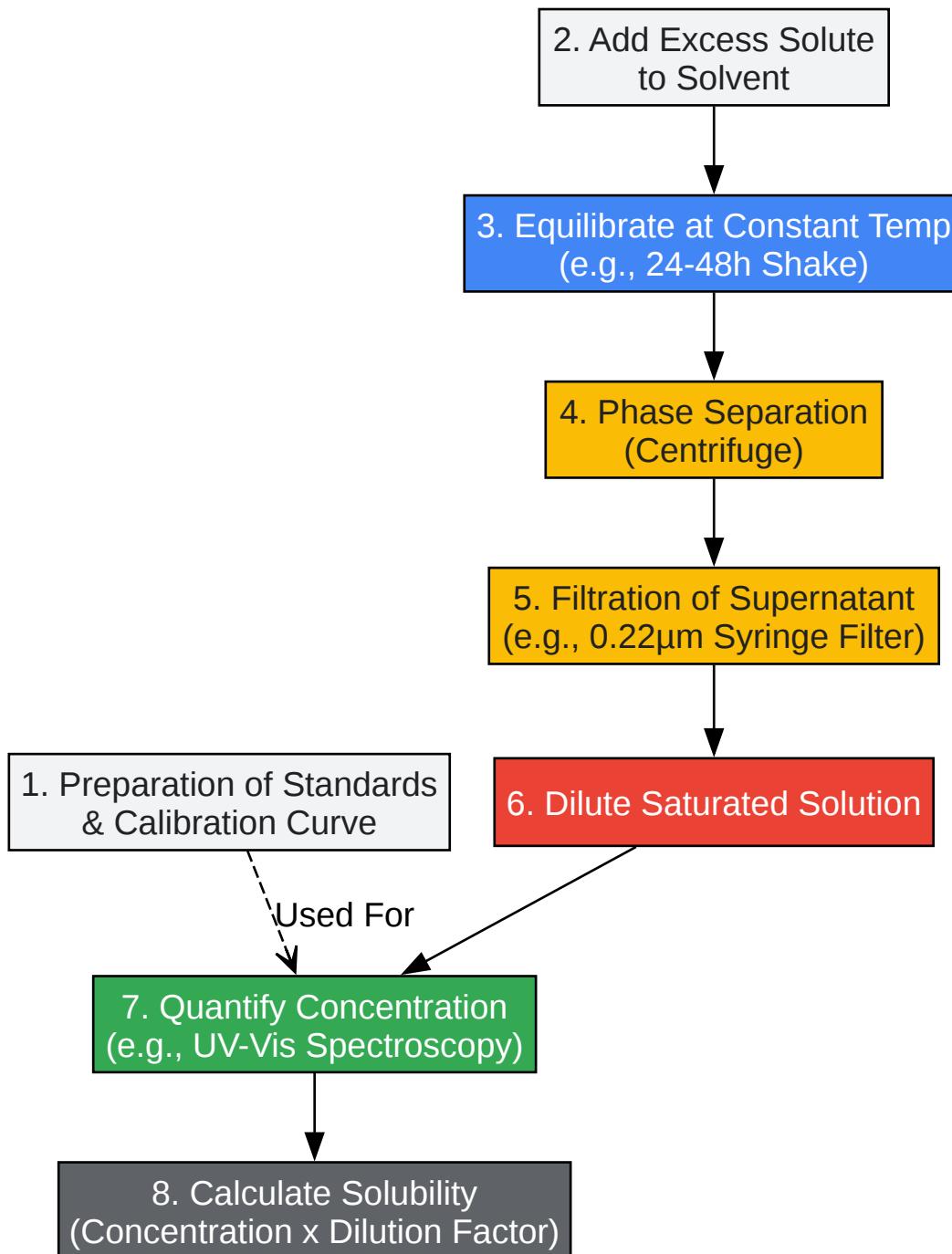
- Add an excess amount of **Benzyl Violet** powder to a flask (i.e., more than will dissolve) to create a slurry.
- Add a known volume of the solvent of interest to the flask.
- Seal the flask tightly to prevent solvent evaporation.
- Place the flask in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed.
- Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution reaches saturation. The presence of undissolved solid should be visible.

• Phase Separation:

- After equilibration, remove the flask from the shaker and let the undissolved solid settle.
- To separate the solid from the liquid phase, centrifuge an aliquot of the suspension at a high speed (e.g., 10,000 rpm for 15 minutes).
- Carefully draw the supernatant using a syringe and filter it through a syringe filter (0.22 µm) into a clean vial. This step is crucial to remove any remaining solid particles.

• Quantification:

- Accurately dilute a known volume of the clear, filtered saturated solution with the solvent to bring its concentration within the linear range of the calibration curve.
- Measure the absorbance of the diluted sample at the λ_{max} .
- Using the equation from the calibration curve, calculate the concentration of the diluted sample.
- Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of **Benzyl Violet** in that solvent at the specified temperature.


4. Data Reporting:

- Solubility should be reported in units such as mg/mL, g/L, or molarity (mol/L).
- The temperature at which the measurement was performed must be specified.

Mandatory Visualization

The following diagram illustrates the generalized workflow for determining the solubility of a solid organic compound, such as **Benzyl Violet**.

Workflow for Solubility Determination

[Click to download full resolution via product page](#)

Caption: A generalized workflow for determining equilibrium solubility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzyl Violet 4B | C39H40N3NaO6S2 | CID 5284479 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. BENZYL VIOLET 4B | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. 1694-09-3 | CAS DataBase [m.chemicalbook.com]
- 4. worlddyeveristy.com [worlddyeveristy.com]
- 5. Acid Violet 49 | 1694-09-3 [chemicalbook.com]
- 6. Cas 1694-09-3,Acid Violet 49 | lookchem [lookchem.com]
- 7. Benzyl Violet 4B | lookchem [lookchem.com]
- 8. 1694-09-3 CAS MSDS (Acid Violet 49) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- To cite this document: BenchChem. [Solubility Profile of Benzyl Violet: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b104672#solubility-of-benzyl-violet-in-different-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com